Valproic Acid Acyl-D-Glucuronide
Description
Significance of Glucuronidation in Contemporary Drug Metabolism Research
Glucuronidation represents a critical Phase II metabolic pathway, a conjugation process that facilitates the detoxification and excretion of a vast array of drugs and other foreign substances (xenobiotics). drugbank.com This process involves the covalent addition of a glucuronic acid moiety to a substrate, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The resulting glucuronide conjugates are typically more water-soluble and readily eliminated from the body. drugbank.com
Acyl glucuronides, formed from carboxylic acid-containing drugs like valproic acid, are a particularly important class of metabolites. drugbank.com They are known to be potentially reactive, and their study is essential for a complete understanding of a drug's disposition and potential for drug-drug interactions. drugbank.comresearchgate.net Research into glucuronidation pathways helps to elucidate the variability in drug response among individuals and the mechanisms underlying certain adverse effects.
Overview of Valproic Acid Biotransformation Pathways and Metabolite Landscape
The metabolism of Valproic Acid is complex, involving several key enzymatic pathways. Glucuronidation is the predominant route, accounting for the excretion of approximately 30% to 70% of an administered dose in the form of VPAG. nih.govmdpi.com This makes VPAG the major metabolite of VPA found in urine. glpbio.commdpi.com
Beyond glucuronidation, VPA undergoes biotransformation through two other primary routes:
Mitochondrial β-oxidation: This pathway is responsible for metabolizing over 40% of a VPA dose. wikipedia.org
Cytochrome P450 (CYP) mediated oxidation: This pathway accounts for a smaller portion of VPA metabolism, around 10%. nih.govwikipedia.org
The formation of VPAG is catalyzed by several UGT isozymes. Research has identified multiple genes from the UGT1A and UGT2B families as being involved in this process. mdpi.com Specific isoforms confirmed to catalyze the glucuronidation of VPA include UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7. nih.govmdpi.comresearchgate.net Once formed, VPAG can be hydrolyzed back to VPA, a reaction mediated by the enzyme acylpeptide hydrolase (APEH) in the liver. nih.gov
Table 1: Major Biotransformation Pathways of Valproic Acid
| Metabolic Pathway | Percentage of Dose | Key Enzymes/Processes | Primary Metabolite |
|---|---|---|---|
| Glucuronidation | 30-70% | UGT Isozymes (e.g., UGT1A4, UGT1A9, UGT2B7) | Valproic Acid Acyl-D-Glucuronide (VPAG) |
| β-Oxidation | ~40% | Mitochondrial enzymes | Various oxidation products |
| CYP-mediated Oxidation | ~10% | Cytochrome P450 enzymes | Various oxidation products |
Structural Characterization of this compound
This compound is an ester conjugate formed between the carboxyl group of valproic acid and the C1-hydroxyl group of D-glucuronic acid. This linkage makes it an acyl glucuronide. nih.govdrugbank.com The compound's structure has been elucidated and is well-defined in chemical databases.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-propylpentanoyl)oxy]oxane-2-carboxylic acid drugbank.comnih.gov |
| Molecular Formula | C₁₄H₂₄O₈ glpbio.comnih.govacanthusresearch.com |
| Molecular Weight | 320.34 g/mol nih.govcymitquimica.com |
| CAS Number | 60113-83-9 drugbank.comnih.govacanthusresearch.com |
| Canonical SMILES | CCCC(CCC)C(=O)OC1C(O)C(O)C(O)C(C(=O)O)O1 glpbio.com |
| InChI Key | XXKSYIHWRBBHIC-JVWRJRKNSA-N drugbank.com |
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | VPAG |
| Valproic Acid | VPA |
| UDP-glucuronosyltransferase | UGT |
Properties
Synonyms |
(2S)-3S,4S,5R- |
|---|---|
Origin of Product |
United States |
Enzymatic and Non Enzymatic Formation Pathways of Valproic Acid Acyl D Glucuronide
UDP-Glucuronosyltransferase (UGT)-Mediated Glucuronidation of Valproic Acid
Glucuronidation is a major Phase II metabolic pathway that converts lipophilic compounds into more water-soluble and readily excretable products. wikipedia.orgnih.gov In the case of VPA, the UGT enzymes transfer a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of VPA, forming an acyl glucuronide. wikipedia.orgnih.gov
Several UGT isozymes have been identified as being capable of catalyzing the glucuronidation of VPA. In vitro studies using human liver microsomes and recombinant UGT proteins have implicated UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7 in this metabolic process. pharmgkb.org
Notably, research has expanded the list of UGTs known to metabolize VPA. While UGT1A6, UGT1A9, and UGT2B7 were previously identified, subsequent studies demonstrated that UGT1A4, UGT1A8, and UGT1A10 also contribute to the formation of Valproic Acid Acyl-D-Glucuronide. nih.govnih.gov Among these, UGT2B7 has been shown to have the highest intrinsic clearance for VPA glucuronidation. nih.govnih.gov Conversely, UGT1A1 has been found to exhibit no activity towards VPA. nih.govnih.govnih.gov
The expression of these UGT isozymes varies across different tissues. For instance, UGT1A8 and UGT1A10 are thought to be significant contributors to intestinal glucuronidation of VPA. nih.gov The UGT1A and UGT2B subfamilies are not only present in the liver but also in other organs such as the kidneys and small intestine. nih.gov
Kinetic studies of VPA glucuronidation have been conducted to understand the efficiency of different UGT isozymes. These studies typically determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the reaction.
Research has shown that the glucuronidation of VPA is characterized by high Km values, ranging from 2.3 to 5.2 mM, in both human liver microsomes and with expressed UGT isoforms like UGT1A6, UGT1A9, and UGT2B7. nih.gov One study reported that UGT1A8 and UGT1A10 had the lowest Km values among the tested enzymes, suggesting a higher affinity for VPA. nih.gov
Some studies have observed autoactivation kinetics for VPA glucuronidation, particularly in sheep liver microsomes. nih.gov This phenomenon, where the enzyme's activity is increased by the substrate itself, was also observed in vivo in adult sheep. nih.gov
Interactive Data Table: In Vitro Kinetic Parameters for Valproic Acid Glucuronidation by Human UGT Isozymes
| UGT Isozyme | Vmax (nmol/min/mg) | Km (mM) | Intrinsic Clearance (Vmax/Km) (µl/min/mg) |
| UGT1A3 | 1.1 ± 0.1 | 1.1 ± 0.2 | 1.0 |
| UGT1A4 | 0.8 ± 0.1 | 0.8 ± 0.2 | 1.0 |
| UGT1A6 | 0.5 ± 0.1 | 5.2 (reported as high) | ~0.1 |
| UGT1A8 | 2.5 ± 0.3 | 0.4 ± 0.1 | 6.3 |
| UGT1A9 | 1.5 ± 0.2 | 2.3 (reported as high) | ~0.7 |
| UGT1A10 | 3.0 ± 0.4 | 0.5 ± 0.1 | 6.0 |
| UGT2B7 | 2.2 ± 0.3 | 0.6 ± 0.1 | 3.7 |
Note: The data in this table is compiled from various sources and represents approximate values. The kinetic parameters can vary depending on the experimental conditions.
The expression and activity of UGT enzymes are crucial determinants of the rate of this compound formation. Research models, including human liver microsomes (HLMs) and cell lines, have been instrumental in elucidating this relationship. nih.govnih.gov
Studies with HLMs have shown a 5- to 8-fold variation in the formation of the glucuronide metabolite among different donors, highlighting significant interindividual variability. nih.gov The expression levels of UGT1A enzymes can differ substantially between individuals, which can be influenced by genetic and epigenetic factors. nih.gov For example, microRNA miR-491-3p has been identified as a regulator of several UGT1A enzymes. nih.gov
In research models using cell lines like HuH-7 and HepG2, the expression of various UGT1A isoforms has been quantified, with UGT1A1 showing the highest expression levels in these particular models. nih.gov Humanized UGT1 mice, where the murine Ugt1 locus is replaced with the human UGT1 locus, have also been developed as a useful in vivo tool to study the role of human UGT1A enzymes in the brain and other tissues. researchgate.net
The developmental stage can also impact UGT expression. Glucuronidation is the primary metabolic route for VPA in adults, but the expression of many UGTs is lower in infants and young children. nih.gov This can lead to a greater proportion of VPA being metabolized through other pathways in younger populations. nih.gov
Stability and Reactivity Profiles of Valproic Acid Acyl D Glucuronide
Chemical Instability and Intramolecular Rearrangements
Valproic acid acyl-D-glucuronide is chemically unstable and prone to non-enzymatic intramolecular rearrangements. This instability is primarily driven by the migration of the valproate acyl group from its original position on the glucuronic acid moiety.
The biosynthetic form of VPA-G is the 1-O-β-acyl isomer, where the valproate group is attached to the anomeric carbon (C-1) of the glucuronic acid ring. nih.gov However, this ester is susceptible to intramolecular acyl migration. This process involves the valproate group moving from the C-1 position to the hydroxyl groups at positions C-2, C-3, or C-4 of the glucuronide moiety. nih.gov This rearrangement results in the formation of a complex mixture of positional isomers. nih.govnih.gov Gas chromatography-mass spectrometry (GC/MS) analysis has identified the appearance of seven additional peaks related to the parent VPA-G, six of which were structural isomers and one was a dehydrated species, confirming the extensive nature of this isomerization. nih.gov The process is believed to proceed through ring-opening, mutarotation, and lactonization, leading to these various isomeric forms. nih.gov
The intramolecular rearrangement of VPA-G is highly dependent on the pH of the surrounding medium. nih.govnih.gov Studies have shown that the stability of the biosynthetic 1-O-β isomer is greatest in a slightly acidic to neutral pH range. nih.gov
Stable pH Range: In incubations at 37°C, VPA-G remains stable and completely susceptible to enzymatic hydrolysis by β-glucuronidase within a pH range of 3 to 7. nih.gov
Acidic and Alkaline Conditions: Outside of this stable range, significant rearrangement occurs. At pH values from 0 to 3 and from 7 to 11, a substantial portion of VPA-G converts into its isomers. nih.gov This base- and acid-catalyzed acyl migration is also time- and temperature-dependent. nih.govnih.gov At the slightly alkaline pH of blood (around 7.4), the rearrangement to these isomers can be extensive, particularly if the elimination of VPA-G is delayed. nih.govnih.gov
The following table summarizes the effect of pH on the stability of VPA-G after incubation for 3 hours at 37°C, as determined by its susceptibility to β-glucuronidase.
| pH Range | Stability of VPA-G (Susceptibility to β-Glucuronidase) | Isomer Formation |
| 0 - 3 | Unstable | A significant proportion becomes resistant to the enzyme, indicating isomer formation. nih.gov |
| 3 - 7 | Stable | All conjugated VPA remains susceptible to the enzyme. nih.gov |
| 7 - 11 | Unstable | A significant proportion becomes resistant to the enzyme, indicating isomer formation. nih.gov |
A critical consequence of acyl migration is the formation of isomers that are resistant to hydrolysis by the enzyme β-glucuronidase. nih.govnih.gov β-glucuronidase is highly specific for 1-O-substituted-β-D-glucopyranosiduronic acids, meaning it can only cleave the valproate group from the C-1 position of the glucuronide ring. nih.gov
When the valproate moiety migrates to the C-2, C-3, or C-4 positions, the resulting isomers are no longer recognizable substrates for the enzyme. nih.gov Therefore, the measurement of VPA-G using β-glucuronidase hydrolysis can be misleading if samples have been stored or handled under conditions that promote rearrangement, as this leads to an underestimation of the total amount of VPA-G initially present. nih.gov Studies have shown that the fraction of conjugated VPA resistant to β-glucuronidase hydrolysis can range from 0.15 to 0.47 in the plasma and urine of patients, indicating that substantial in vivo rearrangement can occur. nih.gov
Hydrolytic Cleavage and Parent Compound Regeneration
VPA-G can be cleaved to regenerate the parent compound, valproic acid, through hydrolysis. This process can be influenced by several factors and has important implications for analytical methodologies.
The rate of hydrolysis of VPA-G back to VPA is influenced by enzymatic and non-enzymatic factors within biological samples.
Enzymes: While β-glucuronidase is used analytically to hydrolyze the 1-O-β isomer, other enzymes can also play a role. nih.gov In human liver cytosol, the primary enzyme responsible for VPA-G hydrolysis has been identified as acylpeptide hydrolase (APEH), not β-glucuronidase. nih.gov The activity of APEH is sensitive to inhibition by certain drugs, which can affect the regeneration of VPA. nih.gov
pH: VPA-G can be hydrolyzed in the presence of strong acid or alkali. nih.gov This chemical hydrolysis contributes to the breakdown of the compound outside of enzymatic action.
Temperature and Time: The stability of VPA-G is time- and temperature-dependent. nih.govnih.gov Prolonged storage, especially at ambient or physiological temperatures, increases the likelihood of both rearrangement and hydrolysis.
The inherent instability of VPA-G necessitates careful handling and storage of biological samples to ensure accurate quantification. nih.gov Failure to prevent ex vivo degradation can lead to erroneous results.
Temperature Control: To minimize both acyl migration and hydrolysis, samples should be kept at low temperatures. Commercial suppliers recommend storing purified VPA-G at 0 to -20°C. synthose.com For long-term storage of stock solutions, -80°C is advised. glpbio.com Shipping is often conducted on dry ice. bertin-bioreagent.com
pH Management: Since instability is heightened at acidic and alkaline pH, it is crucial to maintain the pH of the sample matrix within the stable range of 3-7. nih.gov Buffering samples immediately after collection can prevent pH-dependent degradation.
Prompt Analysis: Given that the degradation processes are time-dependent, the most reliable analytical results are obtained when samples are processed and analyzed as quickly as possible after collection. nih.gov
The following table provides a summary of factors that influence VPA-G stability and the corresponding methodological considerations to mitigate degradation.
| Factor Influencing Stability | Methodological Consideration to Mitigate Breakdown |
| pH | Maintain sample pH in the neutral range (ideally 3-7) using appropriate buffers. Avoid strong acids or bases. nih.gov |
| Temperature | Analyze samples immediately. If storage is necessary, freeze immediately and maintain at low temperatures (-20°C to -80°C). nih.govsynthose.comglpbio.com |
| Time | Minimize the time between sample collection and analysis to prevent time-dependent rearrangement and hydrolysis. nih.gov |
Intermolecular Reactivity with Biomolecules in Controlled Environments
This compound (VPA-G) is a significant metabolite of the drug valproic acid. As with many acyl glucuronides, VPA-G is not an inert end-product but a chemically reactive molecule capable of covalently binding to endogenous macromolecules like proteins. nih.govnih.gov This reactivity is a crucial factor in its toxicological profile, and understanding its mechanisms is essential for assessing the safety of drugs that form such conjugates. nih.govresearchgate.net The covalent modification of proteins can potentially lead to dysfunction or trigger immune responses. nih.gov
The covalent binding of this compound to proteins occurs primarily through two proposed chemical mechanisms: transacylation and glycation. mdpi.com
Transacylation: This is a direct mechanism where the valproyl group is transferred from the glucuronic acid moiety to a nucleophilic functional group on an amino acid residue of a protein. mdpi.com The acyl glucuronide acts as an acylating agent, with the glucuronic acid portion serving as a leaving group. This reaction results in a stable amide or ester bond, covalently linking the valproic acid structure to the protein. However, some studies suggest that for VPA-G, this direct transacylation from the initial 1-O-β-acyl isomer is less favored compared to reactions involving its rearranged isomers. nih.gov
Acyl Migration and Glycation: VPA-G can undergo intramolecular rearrangement, a process known as acyl migration. nih.gov In this pH-dependent process, the valproyl group shifts from its initial C-1 position on the glucuronic acid sugar to other hydroxyl groups, forming more stable but also more reactive β-glucuronidase-resistant isomers (e.g., C-2, C-3, C-4 esters). nih.gov These rearranged isomers are considered to be the primary source of covalent adducts. nih.gov The rearrangement can lead to the opening of the glucuronic acid ring, forming a reactive aldehyde. This aldehyde can then react with free amino groups on proteins (such as the ε-amino group of lysine) in a Maillard-type reaction, which is a form of glycation. mdpi.com This process forms a Schiff base, which can undergo further reactions to create stable, irreversible advanced glycation end-products (AGEs). nih.gov
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and a common target for covalent modification by reactive metabolites due to its high concentration and numerous nucleophilic sites. nih.govnih.gov It serves as a crucial model protein for studying the adduct formation of VPA-G.
The primary targets for VPA-G on proteins like HSA are amino acid residues with nucleophilic side chains. mdpi.com These include:
Lysine (B10760008): With its primary amino group on the side chain, lysine is a key site for both transacylation and glycation reactions.
Cysteine: The thiol group of cysteine is a potent nucleophile that can be acylated.
Serine and Threonine: The hydroxyl groups on these residues can also be targets for acylation, forming ester linkages.
While the specific residues on HSA modified by VPA-G are not as extensively mapped as for some other drugs, studies on similar acyl glucuronides and the general reactivity of HSA provide a strong basis for identifying likely targets. For instance, Cys-34 is the only free cysteine in HSA and is a well-known site for covalent modification. nih.gov HSA also possesses 59 lysine residues, many of which are surface-exposed and available for adduction. nih.gov Research has shown that VPA-G's rearranged isomers are more reactive towards HSA than the initial 1-O-acyl glucuronide, leading to significant covalent binding. nih.gov
Table 3.3.2: Potential Amino Acid Residue Targets for VPA-G on Human Serum Albumin
| Amino Acid Residue | Functional Group | Potential Reaction with VPA-G |
| Lysine | ε-Amino (-NH₂) | Transacylation (Amide bond), Glycation (Schiff base) |
| Cysteine | Thiol (-SH) | Transacylation (Thioester bond) |
| Serine | Hydroxyl (-OH) | Transacylation (Ester bond) |
| Threonine | Hydroxyl (-OH) | Transacylation (Ester bond) |
| Tyrosine | Phenolic Hydroxyl | Transacylation (Ester bond) |
The chemical reactivity of an acyl glucuronide is not uniform across all compounds but is highly dependent on the structure of the aglycone (the parent carboxylic acid). nih.gov VPA-G is often considered a relatively less reactive acyl glucuronide compared to others, such as those derived from certain non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Factors influencing this reactivity include:
Steric Hindrance: The branched, bulky structure of valproic acid may sterically hinder the approach of nucleophiles to the electrophilic carbonyl carbon, reducing the rate of transacylation compared to less bulky, linear, or planar aglycones. nih.gov
Electronic Effects: The electronic properties of the aglycone influence the electrophilicity of the carbonyl carbon. Aromatic aglycones found in many NSAIDs can have different electronic effects than the aliphatic structure of valproic acid. mdpi.com
Studies comparing various NSAID-glucuronides have found a significant correlation between the rate of glucuronide formation and the amount of covalent adducts formed, although exceptions like ketoprofen (B1673614) exist, suggesting that the stability and inherent "bindability" of the glucuronide itself are also key factors. nih.gov For example, a comparison showed that diclofenac-AG had a much higher capacity to form covalent adducts with UGT enzymes than mefenamic acid-AG, and a strong negative correlation was observed between the chemical stability (half-life) of an NSAID-AG and its tendency to form adducts. mdpi.com Although VPA-G is considered less reactive, it still forms covalent adducts and anti-adduct antibodies in patients undergoing chronic therapy. nih.gov This indicates that even moderately reactive glucuronides can lead to protein modification in vivo over time. nih.gov
Table 3.3.3: Comparative Reactivity Profile of Acyl Glucuronides
| Acyl Glucuronide of: | Aglycone Class | General Reactivity | Key Structural/Electronic Factors |
| Valproic Acid | Branched-chain aliphatic | Relatively Low to Moderate nih.gov | Steric bulk from branched alkyl chains may reduce reactivity. nih.gov |
| Diclofenac | Aromatic (NSAID) | High mdpi.com | Electronic properties of the aromatic rings enhance reactivity. |
| Ibuprofen | Aromatic (NSAID) | Moderate to High nih.gov | Stereochemistry (enantiomers) can influence glucuronidation and adduct formation. nih.gov |
| Ketoprofen | Aromatic (NSAID) | High glucuronidation rate but lower than expected adduct formation. nih.gov | Suggests glucuronide stability is a key factor in addition to formation rate. nih.gov |
Enzymatic Deconjugation and Hydrolysis of Valproic Acid Acyl D Glucuronide
Identification and Biochemical Characterization of Hydrolase Enzymes
The primary enzyme responsible for the hydrolysis of Valproic Acid Acyl-D-Glucuronide has been identified and extensively characterized.
Research has pinpointed acylpeptide hydrolase (APEH) as the key enzyme responsible for the hydrolysis of this compound. nih.gov APEH, a serine protease, is involved in the recycling of amino acids from acylated peptides. uzh.chnih.gov Its role in valproic acid metabolism involves catalyzing the cleavage of the glucuronide moiety from this compound, thereby releasing the active drug, valproic acid. uzh.chnih.gov Studies have demonstrated that cytosol from human liver, when depleted of APEH, loses its ability to hydrolyze this compound. nih.gov This finding confirms that APEH is the single enzyme in the cytosol responsible for this hydrolytic activity. nih.gov
The enzymatic activity for the hydrolysis of this compound is predominantly found in the cytosol of liver cells. nih.gov While other subcellular fractions such as microsomes, mitochondria, and lysosomes exhibit some hydrolase activity, it is significantly lower than in the cytosol. The distribution of this hydrolase activity closely mirrors that of lactate (B86563) dehydrogenase, a marker enzyme for the cytosol. In dogs, the hydrolase activity, which is inhibited by carbapenems, is also mainly located in the cytosol of both the liver and kidney. nih.gov
The hydrolysis of this compound is specifically catalyzed by APEH and is distinct from the activity of beta-glucuronidase. nih.gov Although the cleavage of a glucuronide is involved, purified beta-glucuronidase shows very little ability to hydrolyze this compound at a neutral pH. Furthermore, in APEH-depleted liver cytosol, beta-glucuronidase activity remains, while the ability to hydrolyze this compound is completely lost. nih.gov This clearly indicates that beta-glucuronidase is not significantly involved in the cytosolic hydrolysis of this compound. nih.gov While the beta-glucuronidase inhibitor, saccharolactone, can inhibit the hydrolysis of this compound in cytosol, this is consistent with the inhibition profile of APEH itself.
Modulation of Deconjugation Enzyme Activity
The activity of the enzymes responsible for the deconjugation of this compound can be influenced by various factors, including inhibition by certain drugs and genetic variations.
Carbapenem antibiotics, such as panipenem (B1678378) and meropenem (B701), have been shown to significantly inhibit the hydrolase activity of APEH towards this compound. nih.govnih.gov This inhibition is a key mechanism behind the drug-drug interaction observed between valproic acid and carbapenems, which can lead to decreased plasma levels of valproic acid. nih.govamegroups.org In vitro studies using human liver cytosol have demonstrated that pre-incubation with panipenem or meropenem leads to a much stronger inhibition of APEH activity. nih.gov The inhibition by meropenem was found to be irreversible, as the APEH activity did not recover after dialysis. nih.gov The inhibitory action of carbapenems is dependent on their closed beta-lactam ring structure. nih.gov Animal studies in dogs have confirmed these findings in vivo, showing that co-administration of meropenem with valproic acid leads to a rapid decrease in plasma valproic acid levels and increased urinary excretion of its glucuronide metabolite. nih.gov This is accompanied by a long-lasting inhibition of hepatic and renal APEH activity. nih.gov
Table 1: Impact of Carbapenem Antibiotics on APEH Activity
| Antibiotic | Study Type | Model | Key Findings | Reference |
| Panipenem | In vitro | Human Liver Cytosol | Strong inhibition of APEH activity, especially after pre-incubation. | nih.gov |
| Meropenem | In vitro | Human Liver Cytosol, Purified Porcine APEH | Irreversible inhibition of APEH activity; binding to the active serine site of APEH. | nih.gov |
| Meropenem | In vivo | Dogs | Rapid decrease in plasma valproic acid levels, increased urinary excretion of VPA-G, and long-lasting inhibition of hepatic and renal APEH. | nih.gov |
Genetic variations, or polymorphisms, in the APEH gene can affect the enzyme's activity and potentially influence the metabolism of valproic acid. uzh.chnih.gov Several sequence variants of the APEH gene have been identified, and some are predicted to alter enzyme function. uzh.ch Research using HEK293 cells, a human embryonic kidney cell line, to overexpress different APEH sequence variants has shown that some of these variants lead to a significant decrease in enzyme activity. uzh.chnih.gov Specifically, three out of five tested missense sequence variants resulted in considerably lower enzyme activity when measured with a synthetic substrate. nih.gov These findings suggest that an individual's APEH genotype could play a role in the pharmacokinetics of valproic acid. uzh.chnih.gov
Table 2: Investigated APEH Sequence Variants and their Effect on Enzyme Activity
| Sequence Variant | Research Model | Effect on Enzyme Activity | Potential Pharmacokinetic Implication | Reference |
| Various missense variants | HEK293 cells | Some variants caused a considerable decrease in activity. | Altered metabolism of valproic acid. | uzh.chnih.gov |
Analytical Methodologies and in Vitro/ex Vivo Models for Valproic Acid Acyl D Glucuronide Research
Chemical Synthesis and Reference Standard Preparation
The availability of pure reference standards is fundamental for accurate quantification in bioanalytical studies. The chemical synthesis of acyl glucuronides like Valproic Acid Acyl-D-Glucuronide presents challenges due to their hydrolytic instability and tendency to undergo molecular rearrangement. nih.gov
Methodologies for the Synthesis of this compound
The synthesis of this compound (VPAG) is often complicated by its low hydrolytic stability and the multiple protection and deprotection steps required. nih.gov While biosynthetic methods exist, they typically result in low yields. nih.gov A common chemical synthesis approach is a modification of a method previously used for creating retinoic acid glucuronide. nih.gov
This multi-step process can be summarized as follows:
Preparation of Tetrabutyl Ammonium (B1175870) Glucuronate : Glucuronic acid is suspended in methanol (B129727) and stirred with tetrabutyl ammonium hydroxide (B78521) until a clear solution forms, which is then concentrated. nih.gov
Activation of Valproic Acid : The free acid of valproic acid is reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) in the presence of pyridine (B92270) to form an activated intermediate, valproyl imidazole (B134444). nih.gov An alternative modification uses triethylamine (B128534) in dichloromethane (B109758) instead of pyridine to initiate the reaction. nih.gov
Coupling Reaction : The activated valproyl imidazole is then reacted with the tetrabutyl ammonium glucuronate. nih.gov
Final Product Formation : The final step involves the use of sodium hydride, acetic acid, and pyridine to yield the this compound. nih.gov
Synthesis and Characterization of Isomeric Glucuronide Forms
A key characteristic of acyl glucuronides is their propensity for pH-dependent intramolecular acyl migration. nih.govnih.gov The biosynthetic form of VPAG, the 1-O-β-acyl glucuronide, can rearrange into various structural isomers that are resistant to cleavage by the β-glucuronidase enzyme. nih.gov This rearrangement poses a significant challenge for accurate analysis, as methods relying on enzymatic hydrolysis may underestimate the total conjugate concentration. nih.gov
Studies on bile from rats treated with sodium valproate have shown that the stability of the biosynthetic form is optimal in a narrow pH range of 3 to 7. nih.gov At pH values outside this range (both acidic pH 0-3 and alkaline pH 7-11), a portion of the VPAG becomes resistant to β-glucuronidase hydrolysis. nih.gov
Gas-liquid chromatography (GLC) and gas chromatography-mass spectrometry (GC/MS) analysis of the trimethylsilyl (B98337) derivatives of these conjugates revealed the formation of at least seven different peaks in addition to the original biosynthetic glucuronide. nih.gov These were identified as six structural isomers and one dehydrated species, resulting from processes of ring-opening, mutarotation, and lactonization. nih.gov This highlights the critical importance of sample handling and storage conditions to prevent the formation of these isomeric forms prior to analysis. nih.gov
Advanced Bioanalytical Techniques for Detection and Quantification
Accurate detection and quantification of this compound in biological samples are essential for pharmacokinetic and metabolic studies. Due to the compound's lack of a strong chromophore and its inherent instability, highly sensitive and specific methods are required.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for this compound in Biological Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of VPAG due to its high sensitivity and selectivity, which allows for direct measurement without prior chemical derivatization. nih.govactamedicamarisiensis.ro These methods are developed and validated for various biological matrices, including plasma, cerebrospinal fluid, and brain tissue. nih.gov
Validation is performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, sensitivity, recovery, and carryover. nih.gov For instance, one method demonstrated linearity for VPAG in the range of 10-140 µg/mL in rat plasma. nih.gov Another method for the parent drug, valproic acid, in human plasma was validated over a range of 2–200 µg/mL. actamedicamarisiensis.ro The use of stable isotope-labeled internal standards is common to ensure high accuracy. nih.gov
Below is a table summarizing typical parameters for LC-MS/MS methods used in the analysis of valproic acid and its glucuronide.
| Parameter | Method 1 (VPAG in Rat Matrices) nih.gov | Method 2 (VPA in Human Plasma) actamedicamarisiensis.ro | Method 3 (VPA in Whole Blood) nih.gov |
| Chromatographic Column | Agilent RRHD Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) | Zorbax SB - C18 (100 mm x 3 mm, 3.5 µm) | Acquity HSS C18 |
| Mobile Phase | Not specified | 40:60 (v/v) mixture of acetonitrile (B52724) and 0.1% (v/v) acetic acid in water | A: Water with 5 mM ammonium formate (B1220265) and 0.1% formic acid; B: 0.1% formic acid in acetonitrile |
| Flow Rate | Not specified | 1 mL/min | 0.3 mL/min |
| Detection Mode | MS/MS | Single Ion Monitoring (SIM), Electrospray Negative Ionization | Multiple Reaction Monitoring (MRM), Negative Ion Mode |
| MS/MS Transition (VPAG) | 319.1392 -> 143.0978 | Not Applicable | Not Applicable |
| Linear Range (VPAG) | 10 - 140 µg/mL | Not Applicable | Not Applicable |
| Retention Time (VPA) | Not specified | 2.3 min | Not specified |
Strategies for Sample Preparation and Stabilization to Preserve Glucuronide Integrity
The instability of acyl glucuronides necessitates specific sample handling and preparation strategies to prevent their degradation and rearrangement. nih.gov The primary goal is to minimize the breakdown of the glucuronide back to its parent aglycone (valproic acid) during all pre-analytical stages. nih.gov
Key strategies include:
Immediate Stabilization : Samples should be stabilized ex vivo immediately after collection. nih.gov This often involves acidification of the biological matrix to a pH between 3 and 5, which significantly slows the rate of both hydrolysis and intramolecular migration. nih.gov
Low-Temperature Storage : All samples should be kept at low temperatures (e.g., on ice) during processing and stored at -20°C or -80°C to minimize degradation. glpbio.com
Protein Precipitation : A common and effective sample clean-up technique is protein precipitation. actamedicamarisiensis.ro This is typically achieved by adding a cold organic solvent such as methanol or acetonitrile to the plasma sample. nih.govactamedicamarisiensis.ronih.gov The sample is vortexed and then centrifuged to pellet the precipitated proteins, and the supernatant containing the analyte is collected for analysis. nih.gov This procedure is simple, rapid, and helps to remove a large portion of matrix interferences. actamedicamarisiensis.ro
In Vitro and Animal Models for Mechanistic Studies
In vitro and animal models are indispensable tools for investigating the biological and toxicological significance of this compound.
In vitro models, such as sandwich-cultured rat hepatocytes, allow for the study of the effects of in situ generated VPAG. nih.gov In one study, researchers modulated the formation of VPAG within these cultured liver cells to investigate its potential contribution to hepatotoxicity. nih.gov By using inducers of glucuronidation (like β-naphthoflavone) or inhibitors (like borneol), they could assess markers of cell death (LDH release) and steatosis. nih.gov The results indicated that under the tested conditions, the in situ generated VPAG was not directly toxic to the hepatocytes, suggesting that glucuronidation itself may not be a primary cause of VPA-induced liver injury. nih.gov Other in vitro work has focused on identifying the specific enzymes responsible for VPAG metabolism. Research using human liver cytosol identified acylpeptide hydrolase (APEH) as the key enzyme responsible for the hydrolysis of VPAG back to valproic acid. nih.gov
Animal models, particularly those involving prenatal exposure to valproic acid in rats and mice, are widely used to study the neurodevelopmental effects of the drug. nih.gov These models are valuable for investigating how drug exposure, and by extension the presence of its metabolites like VPAG, affects the developing brain. nih.gov By analyzing various biological matrices from these animals, such as blood plasma, cerebrospinal fluid, and brain tissue, researchers can correlate metabolite concentrations with observed behavioral or structural outcomes. nih.gov
Utilization of Human Liver Microsomes and Recombinant UGT Enzymes
To identify the specific enzymes responsible for this conjugation reaction, researchers employ a panel of recombinant UGT enzymes. These are individual UGT isoforms expressed in cell lines, allowing for the precise determination of their substrate specificity and kinetic parameters. Through this approach, several UGT isoforms have been identified as catalysts for VPA glucuronidation. UGT2B7 exhibits the highest intrinsic clearance for VPA-G formation. nih.govnih.gov Other key enzymes involved include UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, and UGT1A10. nih.govpharmgkb.org Notably, UGT1A1 shows no activity towards VPA glucuronidation. nih.govnih.gov
Kinetic studies with both HLMs and recombinant UGTs have been instrumental in characterizing the enzymatic process. The glucuronidation of VPA is generally characterized by high Michaelis-Menten constant (Km) values, suggesting a lower affinity of the UGT enzymes for VPA. nih.gov For example, kinetic analysis in rat hepatic S9 fractions revealed a Vmax of 0.80 ± 0.06 µ g/min/mg of protein and a Km of 173 ± 28.8 µg/ml for VPA-G formation. nih.gov The analytical method of choice for quantifying VPA-G in these in vitro systems is typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. nih.govnih.gov
Table 1: Kinetic Parameters for this compound Formation in In Vitro Systems
| System | Vmax | Km | Source |
|---|---|---|---|
| Rat Hepatic S9 Fractions | 0.80 ± 0.06 µg/min/mg protein | 173 ± 28.8 µg/ml | nih.gov |
| Human Liver Microsomes (Elderly Bank, 1 mM VPA) | 25.4 nmol/min/mg protein (average velocity) | Not Reported | nih.govnih.govnih.gov |
| Recombinant UGT2B7 | Highest Intrinsic Clearance | Not Reported | nih.govnih.gov |
| Recombinant UGT1A4, UGT1A8, UGT1A10 | Catalyze VPA-G Formation | Not Reported | nih.govnih.gov |
| Recombinant UGT1A1 | No Activity | Not Reported | nih.govnih.gov |
Cell-Based Systems for Studying Glucuronide Reactivity (e.g., Sandwich-Cultured Rat Hepatocytes)
While microsomes and recombinant enzymes are excellent for studying formation kinetics, cell-based systems like sandwich-cultured rat hepatocytes (SCRH) offer a more integrated model to investigate the cellular consequences of VPA-G formation and its reactivity. SCRH maintain their polarity and transporter functions, allowing for the study of the entire metabolic process from uptake of the parent drug to the formation and subsequent disposition of the glucuronide metabolite.
A key application of SCRH in VPA-G research is to assess its potential contribution to VPA-induced hepatotoxicity. Acyl glucuronides are known to be chemically reactive, capable of undergoing intramolecular rearrangement and covalently binding to cellular proteins. Studies in SCRH have investigated whether the in situ generation of VPA-G is directly linked to cellular toxicity markers. One such study found that while VPA treatment increased lactate (B86563) dehydrogenase (LDH) release (a marker of necrosis) and lipid accumulation, modulating the formation of VPA-G did not significantly alter these toxicity markers. nih.gov For instance, inducing VPA-G formation with β-naphthoflavone actually attenuated lipid accumulation, and inhibiting its formation with borneol did not substantially change the toxicity profile. nih.gov This suggests that under the conditions tested, the formation of VPA-G itself may not be a primary driver of VPA-induced hepatotoxicity in this model system. nih.gov
The covalent binding of VPA and its metabolites to cellular proteins has also been examined in isolated rat hepatocytes. It was observed that inhibitors of glucuronidation, such as (-)-borneol, could decrease the binding of VPA to proteins in the early stages of incubation, suggesting that VPA-G might be involved in this process. nih.gov A sensitive UHPLC-MS/MS method has been specifically developed and validated for the quantification of VPA-G in the culture medium of SCRH, enabling precise measurements for these types of studies. nih.gov
Table 2: Effects of Modulating VPA-G Formation in Sandwich-Cultured Rat Hepatocytes
| Condition | Effect on VPA-G Formation | Effect on VPA-Induced Toxicity Markers | Source |
|---|---|---|---|
| VPA Treatment | Baseline formation | Increased LDH release and lipid accumulation | nih.gov |
| β-Naphthoflavone (UGT inducer) + VPA | Increased | Attenuated lipid accumulation, no effect on LDH release | nih.gov |
| Borneol (UGT inhibitor) + VPA | Decreased | No substantive change in toxicity markers | nih.gov |
Application of Animal Models (e.g., Rats, Sheep) for Investigating Formation, Stability, and Metabolism of this compound
Animal models are indispensable for understanding the in vivo disposition of VPA-G, including its formation, distribution, stability, and elimination. Rats and sheep have been particularly valuable in this regard, providing insights that complement in vitro findings.
In rats, VPA-G is a major biliary metabolite, with approximately 45-55% of an intravenous VPA dose being excreted into the bile as the glucuronide within 5 hours. nih.gov This highlights the importance of biliary excretion in the clearance of VPA. Studies in rats have also revealed significant enterohepatic recirculation of VPA, where VPA-G excreted in the bile is hydrolyzed back to VPA in the intestine and reabsorbed. nih.gov This process contributes to the complex, dose-dependent pharmacokinetics of VPA. The disposition of VPA-G can be influenced by co-administered drugs. For example, probenecid (B1678239) competitively inhibits the formation of VPA-G in rats, yet this does not necessarily lead to a lower biliary excretion rate of the glucuronide, indicating the complexity of the interplay between metabolism and transport processes in vivo. nih.gov
Table 3: Key Findings on this compound in Animal Models
| Animal Model | Key Finding | Implication | Source |
|---|---|---|---|
| Rat | 45-55% of VPA dose excreted in bile as VPA-G | Major role of biliary excretion in VPA clearance | nih.gov |
| Rat | Evidence of enterohepatic recirculation | Contributes to dose-dependent pharmacokinetics of VPA | nih.gov |
| Rat | Probenecid inhibits VPA-G formation but not necessarily biliary excretion | Complex interplay between metabolism and transport in vivo | nih.gov |
| Sheep (Lambs) | Postnatal development of VPA glucuronidation capacity | Age is a critical factor in VPA clearance and metabolism | nih.gov |
| Sheep (Adult) | In vivo evidence of autoactivation kinetics for VPA-G formation | VPA can enhance its own glucuronidation | nih.gov |
Q & A
Basic Research Questions
Q. How is Valproic Acid Acyl-D-Glucuronide (VPA-g) identified and quantified in pharmacokinetic studies?
- Methodological Answer : VPA-g is typically identified using liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity for glucuronide metabolites. Quantification involves comparing retention times and mass spectra with synthetic reference standards (e.g., ACI 220225 in ). Researchers should validate assays using spiked plasma/serum matrices to ensure specificity, especially in studies involving co-administered drugs that may produce interfering metabolites .
Q. What experimental designs are recommended to study the metabolic clearance of VPA-g?
- Methodological Answer : Crossover studies with controlled washout periods (e.g., 7–14 days) are optimal for minimizing inter-individual variability. For example, utilized a three-phase crossover design to assess cholestyramine’s impact on valproic acid pharmacokinetics, revealing that timing of co-administered drugs significantly affects VPA-g hydrolysis and systemic exposure. Parallel measurements of valproic acid and VPA-g in plasma/serum are critical to model metabolic kinetics .
Q. What is the role of VPA-g in valproic acid’s drug-drug interactions (DDIs)?
- Methodological Answer : VPA-g serves as a key metabolite in DDIs involving carbapenem antibiotics. Carbapenems inhibit VPA-g hydrolysis, reducing valproic acid’s bioavailability ( ). To evaluate this interaction, researchers should conduct in vitro hepatocyte or microsomal assays to measure glucuronidase inhibition kinetics. Clinical studies must monitor valproic acid serum concentrations pre- and post-carbapenem administration, adjusting for renal/hepatic function .
Advanced Research Questions
Q. How can contradictory findings on VPA-g’s role in bone mineral density (BMD) loss be resolved?
- Methodological Answer : highlights discrepancies in studies linking valproic acid to BMD loss, with inconsistent results on vitamin D, PTH, and osteocalcin levels. Researchers should perform meta-analyses stratified by study parameters (e.g., dose duration, patient age, comorbidities). In vitro osteoclast/osteoblast co-culture models can isolate VPA-g’s direct effects, while longitudinal clinical studies should standardize biomarker sampling intervals and control for confounding factors (e.g., calcium intake) .
Q. What experimental models are suitable for studying VPA-g’s neurodevelopmental effects?
- Methodological Answer : Zebrafish embryos are increasingly used due to their genetic tractability and transparency for real-time metabolic imaging (). However, methodological variability (e.g., exposure duration, EC50/LC50 calculations) complicates cross-study comparisons. Researchers should adopt standardized OECD guidelines for zebrafish assays and validate findings using mammalian models (e.g., rodent primary neuronal cultures) to assess translatability .
Q. How do carbapenems mechanistically inhibit VPA-g hydrolysis?
- Methodological Answer : While the exact mechanism remains unclear ( ), in vitro studies suggest carbapenems competitively bind to β-glucuronidase, blocking VPA-g hydrolysis. To confirm this, researchers can use recombinant human β-glucuronidase assays with fluorescence-based substrates. Molecular docking simulations may further elucidate binding affinities. Pharmacodynamic models should incorporate time-dependent inhibition parameters to predict clinical DDI severity .
Q. What pharmacokinetic considerations apply to VPA-g in prenatal studies?
- Methodological Answer : and emphasize reduced valproic acid use in pregnancy due to teratogenic risks, necessitating precise VPA-g monitoring. Researchers should employ physiologically based pharmacokinetic (PBPK) modeling to simulate placental transfer and fetal exposure. Ethical protocols must align with WHO guidelines, prioritizing alternative antiepileptics. If valproic acid is unavoidable, umbilical cord blood sampling paired with maternal serum analysis can quantify fetal VPA-g accumulation .
Guidance for Contradictory Data Analysis
- Step 1 : Systematically catalog study designs, including cohort demographics, dosing regimens, and analytical methods.
- Step 2 : Apply statistical tools (e.g., funnel plots) to assess publication bias in meta-analyses.
- Step 3 : Replicate conflicting experiments under harmonized conditions to isolate variables (e.g., enzyme activity assays at standardized pH/temperature).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
